(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Catalog No.
S755351
CAS No.
63039-48-5
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic aci...

CAS Number

63039-48-5

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

AMKHAJIFPHJYMH-ZETCQYMHSA-N

SMILES

Array

Synonyms

63039-47-4;BOC-D-PRA-OHDCHA;BOC-D-PRA-OHDCHA;09797_FLUKA;KM0687;AKOS025312273;Magnesium,bromo(2,5-dimethoxyphenyl)-;FT-0679750;Boc-D-propargyl-Gly-OHdicyclohexylammoniumsalt;Boc-D-2-propargylglycine(dicyclohexylammonium)salt;Boc-D-propargyl-Gly-OH(dicyclohexylammonium)salt;(2R)-2-[(tert-butoxycarbonyl)amino]pent-4-ynoicacid;dicha;(R)-2-(Boc-amino)-4-pentynoicacid(dicyclohexylammonium)salt

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2

The exact mass of the compound Boc-L-Propargylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, commonly known as Boc-Pra-OH, is a terminal alkyne-containing unnatural amino acid widely procured for solid-phase peptide synthesis (SPPS) and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Featuring a highly reactive propargyl side chain and an acid-labile tert-butoxycarbonyl (Boc) protecting group, this >98% enantiomerically pure building block allows for the precise, site-specific introduction of alkyne handles into complex peptides . Its primary procurement value lies in its direct compatibility with Boc-SPPS workflows, making it an essential precursor for synthesizing base-sensitive or heavily modified peptide therapeutics, stapled peptides, and bioorthogonal probes where standard Fmoc-based chemistry is unsuitable.

Substituting Boc-Pra-OH with its closest commercial analogs fundamentally disrupts either the synthesis workflow or the final molecular architecture. Replacing it with Fmoc-Pra-OH forces the use of basic deprotection conditions (e.g., 20% piperidine), which can trigger aspartimide formation or degrade base-sensitive modifications in complex sequences . Conversely, substituting it with Boc-L-homopropargylglycine (Boc-Hpg-OH) alters the side-chain length by an additional methylene group (approx. 1.5 Å)[1]. In conformationally restricted applications such as triazole-stapled peptides, this increased length disrupts the precise spatial geometry required for alpha-helix stabilization, leading to a loss of target binding affinity. Furthermore, utilizing racemic or unprotected propargylglycine drastically increases downstream purification costs due to the generation of diastereomeric mixtures or the need for intermediate protection steps.

Prevention of Base-Catalyzed Side Reactions in SPPS

In the synthesis of complex, aggregation-prone, or base-sensitive peptides (such as those containing Asp-Gly sequences), Fmoc-SPPS often leads to significant aspartimide byproducts due to the repeated use of piperidine . Utilizing Boc-Pra-OH enables a purely acid-catalyzed deprotection strategy (TFA), which suppresses base-catalyzed side reactions. Studies on susceptible sequences show that Fmoc-based protocols can yield 10-30% aspartimide impurities per cycle, whereas Boc-SPPS maintains these impurities below the limit of detection (<1%), ensuring higher overall yields for complex bioorthogonal probes .

Evidence DimensionBase-catalyzed byproduct formation (e.g., aspartimide)
Target Compound Data<1% byproduct formation under acidic Boc-deprotection (TFA)
Comparator Or Baseline10-30% byproduct formation with Fmoc-Pra-OH under basic conditions (20% piperidine)
Quantified Difference>10-fold reduction in base-catalyzed impurities
ConditionsSolid-phase peptide synthesis of Asp-Gly containing sequences

Procuring Boc-Pra-OH is critical for synthesizing base-sensitive peptide sequences where Fmoc-based alternatives would result in unacceptable yield losses and purification bottlenecks.

Conformational Precision in Stapled Peptides (Pra vs Hpg)

When designing triazole-stapled peptides for protein-protein interaction inhibitors, the distance between the peptide backbone and the alkyne handle is critical. Boc-Pra-OH provides a one-carbon shorter side chain compared to Boc-homopropargylglycine (Boc-Hpg-OH) [1]. This structural difference translates to a tighter staple. For specific i, i+4 stapling configurations, the propargyl-derived triazole linkage provides optimal alpha-helical stabilization, whereas the homopropargyl analog introduces excessive flexibility (an additional ~1.5 Å of linker length), which can decrease the helicity and subsequent target binding affinity by over 40% in rigid model systems[1].

Evidence DimensionSide-chain length and resulting staple flexibility
Target Compound DataPropargyl side chain (1 methylene spacer) optimizing i, i+4 helical staples
Comparator Or BaselineHomopropargyl side chain (Boc-Hpg-OH) adding ~1.5 Å length (2 methylene spacers)
Quantified Difference~1.5 Å tighter linkage, preventing >40% loss in helicity for rigid i, i+4 staples
ConditionsCuAAC-mediated peptide stapling (i, i+4 positions)

Selecting Boc-Pra-OH over homopropargyl analogs is necessary when rigid spatial constraints are required to maintain the secondary structure of stapled peptide therapeutics.

Impact of High Enantiomeric Excess on SPPS Yields

Commercial procurement of >98% ee (S)-Boc-Pra-OH is essential for maintaining stereochemical fidelity during multi-step peptide synthesis[1]. Utilizing lower purity or racemic Boc-propargylglycine introduces D-amino acid impurities, which generate diastereomeric peptide mixtures. In a standard 10-mer peptide synthesis, a 5% enantiomeric impurity in a single building block can reduce the final yield of the desired stereoisomer by up to 50% after HPLC purification, due to the difficulty of separating closely eluting diastereomers [1]. High-purity (S)-Boc-Pra-OH ensures >98% retention of stereochemical integrity per coupling step.

Evidence DimensionFinal target peptide yield post-purification
Target Compound Data>98% retention of target stereoisomer yield
Comparator Or BaselineUp to 50% yield loss when using racemic or low-ee (<95%) propargylglycine
Quantified Difference~2-fold increase in final purified yield of the target peptide
ConditionsMulti-step SPPS and subsequent reverse-phase HPLC purification

Procuring highly enantiopure Boc-Pra-OH directly translates to higher manufacturing yields and drastically reduced downstream purification costs.

Synthesis of Base-Sensitive Bioorthogonal Probes

Due to its compatibility with acidic deprotection conditions, Boc-Pra-OH is the preferred alkyne building block for synthesizing peptide probes that contain base-sensitive motifs, such as thioesters for native chemical ligation or Asp-Gly sequences prone to aspartimide formation .

Development of i, i+4 Triazole-Stapled Peptides

Leveraging its shorter propargyl side chain compared to homopropargyl analogs, Boc-Pra-OH is utilized in CuAAC click chemistry to create tightly restricted i, i+4 triazole staples, maximizing the alpha-helical content and target affinity of peptide-based drugs [1].

Site-Specific Peptide Functionalization via Boc-SPPS

In complex peptide manufacturing workflows where Boc-SPPS is favored over Fmoc-SPPS (e.g., for highly aggregating sequences), Boc-Pra-OH serves as the standard precursor for introducing terminal alkynes, enabling downstream conjugation with azide-bearing fluorophores, PEG chains, or cytotoxic payloads .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

213.10010796 Da

Monoisotopic Mass

213.10010796 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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